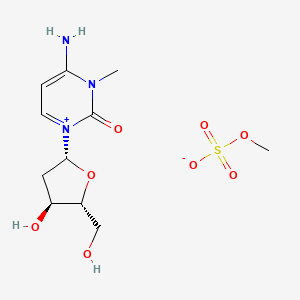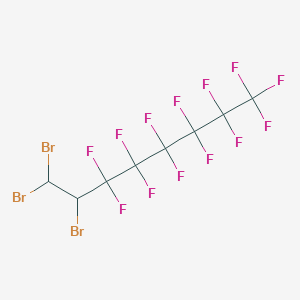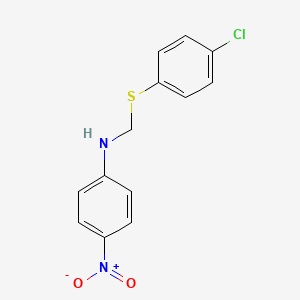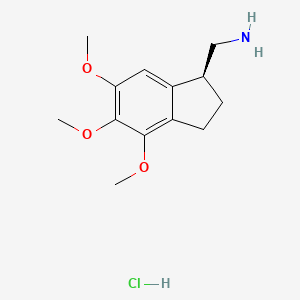
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6-trimethoxyindanone.
Reduction: The ketone group in 4,5,6-trimethoxyindanone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate imine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
4,5,6-Trimethoxyindanone: A precursor in the synthesis of the compound.
Methoxy-substituted indan derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-(+)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of multiple methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
[(1S)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
YDCKEHSTQKMOHP-DDWIOCJRSA-N |
SMILES isomérique |
COC1=C(C(=C2CC[C@@H](C2=C1)CN)OC)OC.Cl |
SMILES canonique |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




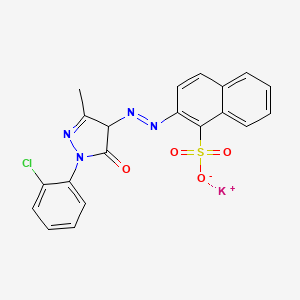


![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)



